
Troxipid
Übersicht
Beschreibung
Troxipid ist ein systemisches, nicht-antisekretorisches, magen-schützendes Mittel mit antiulzerativen, entzündungshemmenden und schleimsekretierenden Eigenschaften. Es wird hauptsächlich zur Behandlung von gastroösophagealer Refluxkrankheit und Magengeschwüren eingesetzt. This compound ist bekannt für seine Fähigkeit, die Magenschleimhaut unabhängig vom pH-Wert von Magen oder Zwölffingerdarm zu schützen .
Wissenschaftliche Forschungsanwendungen
Troxipid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in der Untersuchung von magen-schützenden Mitteln eingesetzt.
Biologie: this compound wird hinsichtlich seiner Auswirkungen auf den Schutz der Magenschleimhaut und seiner Interaktion mit verschiedenen biologischen Signalwegen untersucht.
Medizin: Die Verbindung wird umfassend hinsichtlich ihres therapeutischen Potenzials bei der Behandlung von Magengeschwüren und gastroösophagealer Refluxkrankheit erforscht.
Industrie: this compound wird in der Formulierung von gastroretentiven Medikamenten-Freisetzungssystemen eingesetzt, um die Bioverfügbarkeit und Wirksamkeit von oralen Medikamenten zu verbessern
5. Wirkmechanismus
This compound wirkt, indem es mit Rezeptoren im Magen-Darm-Trakt interagiert, was zur Aktivierung von Schutzmechanismen führt, die die Integrität der Magenschleimhaut verbessern. Dieser Mechanismus trägt zu einer verringerten Entzündung und verbesserten Heilung bei. Die Verbindung stimuliert die Produktion von zellschützenden Prostaglandinen, die die Schleim-, Bikarbonat- und Phospholipid-Sekretion erhöhen, den Schleimhautblutfluss verbessern und die epitheliale Restitution und Schleimhautheilung beschleunigen .
Ähnliche Verbindungen:
Misoprostol: Ein weiteres magen-schützendes Mittel, das die Schleim- und Bikarbonatsekretion stimuliert.
Sucralfat: Bildet eine schützende Barriere auf der Magenschleimhaut.
Protonenpumpenhemmer (z. B. Omeprazol): Reduzieren die Magensäuresekretion, haben aber nicht die gleichen magen-schützenden Eigenschaften wie this compound.
Einzigartigkeit von this compound: this compound ist einzigartig in seiner Fähigkeit, die Magenschleimhaut unabhängig vom pH-Wert von Magen oder Zwölffingerdarm zu schützen. Im Gegensatz zu Protonenpumpenhemmern reduziert this compound nicht die Magensäuresekretion, sondern verstärkt die natürlichen Schutzmechanismen der Magenschleimhaut .
Wirkmechanismus
Target of Action
Troxipide is a systemic non-antisecretory gastric cytoprotective agent . Its primary targets are the components of the gastric mucosa, specifically glucosamine, mucopolysaccharides, and collagen . These components play a crucial role in maintaining the integrity and function of the gastric mucosa .
Mode of Action
Troxipide interacts with its targets by fortifying the gastric mucosal barrier . It increases the content of glucosamine, mucopolysaccharides, and collagen in the gastric mucosa . Glucosamine stimulates glycoprotein synthesis and protective mechanisms of the gastric mucosa, aiding in ulcer healing . Mucopolysaccharides impart structural integrity to the gastric mucosa, and collagen provides mechanical protection, high tensile strength, and slow digestibility to the gastric mucosa .
Biochemical Pathways
Troxipide affects the prostaglandin (PG) pathway, particularly PGE2 . These cytoprotective PGs stimulate mucus, bicarbonate, and phospholipid secretion; increase mucosal blood flow; and accelerate epithelial restitution and mucosal healing . They also inhibit mast cell activation, and leukocyte and platelet adherence to the vascular endothelium . Thus, continuous generation of PGE2 by gastric mucosa is crucial for the maintenance of mucosal integrity and protection against ulcerogenic and necrotizing agents .
Pharmacokinetics
Troxipide is well absorbed throughout the gastrointestinal tract with a relative bioavailability of 99.6% . It has an elimination half-life of 7.5 hours and is excreted in urine . In a study, the Cmax, Ka, t1/2, AUC (0−t), and AUC (0−∞) of troxipide were significantly increased in rats with gastric ulcers compared with normal control rats .
Result of Action
The result of Troxipide’s action is the protection of the gastric mucosa. It increases mucus production, cytoprotective prostaglandin secretion, and regeneration of collagen fibers . It also reduces inflammatory mediator-induced neutrophil migration and reactive oxygen species generation in the gastric mucosa, enhancing gastric mucosal metabolism and microcirculation .
Biochemische Analyse
Biochemical Properties
Troxipide interacts with various biomolecules to exert its effects. It fortifies the gastric mucosal barrier by increasing the content of glucosamine, mucopolysaccharides, and collagen . Glucosamine is an amino-sugar that stimulates glycoprotein synthesis and protective mechanisms of the gastric mucosa . Mucopolysaccharides impart structural integrity to the gastric mucosa and collagen imparts properties like ionic capability to attract blood components essential to tissue regeneration .
Cellular Effects
Troxipide influences cell function by stimulating cytoprotective prostaglandins (PGs), especially PGE 2 . These PGs stimulate mucus, bicarbonate, and phospholipid secretion; increase mucosal blood flow; and accelerate epithelial restitution and mucosal healing . They also inhibit mast cell activation, and leukocyte and platelet adherence to the vascular endothelium .
Molecular Mechanism
The molecular mechanism of Troxipide involves its interaction with various biomolecules. It increases the content of glucosamine, mucopolysaccharides, and collagen in the gastric mucosa . It also stimulates the production of cytoprotective prostaglandins, especially PGE 2 .
Temporal Effects in Laboratory Settings
The pharmacokinetics results suggest that the Cmax, Ka, t1/2, AUC (0−t), and AUC (0−∞) of Troxipide were significantly increased in rats with gastric ulcer compared with normal control rats . The Vz, K10, and absolute bioavailability of Troxipide were obviously decreased in rats with gastric ulcer compared with normal control rats .
Metabolic Pathways
Troxipide is involved in various metabolic pathways. A total of 45 metabolites, including 9 phase I metabolites and 36 phase II metabolites, were identified based on MS/MS spectra . Specific enzymes or cofactors that it interacts with are not mentioned in the current literature.
Transport and Distribution
The tissue distribution of Troxipide (in the liver, lung, and kidney) was significantly different between the two groups of rats
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Troxipid kann durch eine Hydrierungsreaktion mit 3,4,5-Triethoxy-N-[(3RS)-pyridin-3-yl]benzamid synthetisiert werden . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines Hydrierungskatalysators unter kontrollierter Temperatur und Druck, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound nach einem ähnlichen Syntheseweg, aber im größeren Maßstab hergestellt. Der Prozess umfasst die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC), um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Troxipid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Derivate zu ergeben.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an seiner Methoxybenzol-Gruppierung.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden bei Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Metaboliten und Derivate, die die Kernstruktur von this compound beibehalten, aber unterschiedliche pharmakologische Eigenschaften aufweisen .
Vergleich Mit ähnlichen Verbindungen
Misoprostol: Another gastric cytoprotective agent that stimulates mucus and bicarbonate secretion.
Sucralfate: Forms a protective barrier on the gastric mucosa.
Proton Pump Inhibitors (e.g., Omeprazole): Reduce gastric acid secretion but do not have the same cytoprotective properties as troxipide.
Uniqueness of Troxipide: Troxipide is unique in its ability to protect the gastric mucosa irrespective of the pH of the stomach or duodenum. Unlike proton pump inhibitors, troxipide does not reduce gastric acid secretion but instead enhances the natural protective mechanisms of the gastric mucosa .
Biologische Aktivität
Troxipide is a novel cytoprotective agent primarily used in the treatment of gastric ulcers and gastritis. Its mechanism of action is distinct from traditional acid-reducing medications, as it does not inhibit acid secretion or neutralize gastric acid. Instead, Troxipide enhances gastric mucosal defense mechanisms, promoting healing and reducing inflammation. This article reviews the biological activity of Troxipide, including its pharmacokinetics, pharmacodynamics, and clinical efficacy based on diverse research studies.
Pharmacokinetics
Recent studies have explored the pharmacokinetics of Troxipide, particularly its absorption, distribution, metabolism, and excretion in animal models. A significant study identified 45 metabolites of Troxipide using high-resolution mass spectrometry, revealing both phase I and phase II metabolic pathways . The pharmacokinetic profile indicated that Troxipide is well-absorbed and that its metabolites contribute to its therapeutic effects.
Table 1: Pharmacokinetic Parameters of Troxipide
Parameter | Value |
---|---|
C_max (ng/mL) | 150.7 |
T_max (hours) | 2.5 |
Half-life (hours) | 6.4 |
Volume of distribution (L/kg) | 0.8 |
Clearance (L/h) | 4.5 |
Pharmacodynamics
Troxipide exhibits several pharmacodynamic properties that contribute to its efficacy in treating gastric disorders:
- Cytoprotection : It enhances the secretion of cytoprotective prostaglandins, which play a crucial role in maintaining gastric mucosal integrity.
- Anti-inflammatory Effects : Troxipide has been shown to inhibit neutrophil-mediated inflammation and oxidative stress, reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α .
- Mucosal Healing : Clinical trials indicate that Troxipide significantly improves endoscopic findings in patients with gastritis, promoting healing of gastric erosions and reducing symptoms associated with gastric inflammation .
Clinical Efficacy
Troxipide's clinical efficacy has been demonstrated through various randomized controlled trials comparing it with other treatments like Ranitidine and Rabeprazole.
Case Study Overview
- Troxipide vs. Ranitidine :
- Troxipide vs. Rabeprazole :
Table 2: Clinical Outcomes from Trials
Treatment | Complete Healing (%) | Symptom Relief (%) |
---|---|---|
Troxipide | 88.14 | 70.42 |
Ranitidine | 56.36 | 19.72 |
Rabeprazole | 76 | Not specified |
Safety Profile
Troxipide has a favorable safety profile, with adverse events reported in only 0.75% of patients during post-marketing studies . Common side effects included mild gastrointestinal disturbances like constipation and transient increases in liver enzymes.
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-piperidin-3-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-19-12-7-10(8-13(20-2)14(12)21-3)15(18)17-11-5-4-6-16-9-11/h7-8,11,16H,4-6,9H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIITVVESCNIPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023725 | |
Record name | Troxipide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30751-05-4 | |
Record name | Troxipide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30751-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Troxipide [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030751054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Troxipide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13419 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Troxipide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Troxipide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TROXIPIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6QJX1Q00Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.